tert-butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate
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Overview
Description
tert-Butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate: is an organic compound with the molecular formula C15H22ClNO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) as part of its structure
Preparation Methods
The synthesis of tert-butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate typically involves organic synthesis techniques. One common method involves the reaction of tert-butyl carbamate with benzyl chloride and 3-chloro-2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
tert-Butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol
Scientific Research Applications
tert-Butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive carbamate group.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate include:
tert-Butyl N-(3-hydroxypropyl)carbamate: This compound lacks the benzyl and chloro groups, making it less reactive in certain chemical reactions.
tert-Butyl N-benzylcarbamate: This compound lacks the 3-chloro-2-hydroxypropyl group, which reduces its versatility in synthetic applications.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: This compound has two hydroxyl groups, which can lead to different reactivity and applications compared to the chloro-substituted analog
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows for a wide range of chemical reactions and applications, making it a valuable tool for scientists and engineers.
Properties
IUPAC Name |
tert-butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO3/c1-15(2,3)20-14(19)17(11-13(18)9-16)10-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHFVUYSXVENKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC(CCl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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